molecular formula C20H26Cl2N2O2 B13731064 2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride

2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride

Cat. No.: B13731064
M. Wt: 397.3 g/mol
InChI Key: HLFHQYLVUNHJKR-UHFFFAOYSA-N
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Description

2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride is a piperazine derivative characterized by a central piperazine ring substituted with two benzyl groups at the 1- and 4-positions, a methyl ester at the 2-carboxylic acid position, and a dihydrochloride salt form. This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, particularly those targeting neurological or receptor-modulated pathways . Its structural complexity and dihydrochloride salt form enhance solubility and stability, making it suitable for laboratory-scale reactions and drug discovery workflows .

Properties

Molecular Formula

C20H26Cl2N2O2

Molecular Weight

397.3 g/mol

IUPAC Name

methyl 1,4-dibenzylpiperazine-2-carboxylate;dihydrochloride

InChI

InChI=1S/C20H24N2O2.2ClH/c1-24-20(23)19-16-21(14-17-8-4-2-5-9-17)12-13-22(19)15-18-10-6-3-7-11-18;;/h2-11,19H,12-16H2,1H3;2*1H

InChI Key

HLFHQYLVUNHJKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis of this compound generally involves the derivatization of piperazine or substituted piperazine intermediates, focusing on the introduction of benzyl protecting groups at the nitrogen atoms and methyl esterification of the carboxylic acid moiety. The dihydrochloride salt form is typically obtained by treatment with hydrochloric acid.

Method 1: Esterification and Benzylation of Piperazinecarboxylic Acid

  • Step 1: Esterification
    The piperazinecarboxylic acid is methylated to form the methyl ester. This is commonly achieved by refluxing the acid with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

  • Step 2: Dibenzylation of Piperazine Nitrogens
    The free amine groups of piperazine are protected by benzyl groups through nucleophilic substitution reactions using benzyl halides (e.g., benzyl bromide) in the presence of a base such as triethylamine. This step yields 1,4-dibenzylpiperazine methyl ester.

  • Step 3: Formation of Dihydrochloride Salt
    The free base is treated with hydrochloric acid to form the dihydrochloride salt, which crystallizes from solvents such as acetone or methanol.

  • Purification: Recrystallization from acetone or methanol is typically employed to obtain pure dihydrochloride crystals.

  • Yields: Overall yields of this multi-step process are reported to be high, often exceeding 80% after purification.

Method 2: Palladium-Catalyzed Asymmetric Synthesis (Advanced Approach)

Recent advances in asymmetric synthesis of substituted piperazines provide a catalytic route to optically active derivatives related to 1,4-dibenzylpiperazine compounds:

  • Catalytic System: Palladium catalysts with chiral ligands (e.g., 2-(phosphinophenyl)pyridine) enable tandem allylic substitution and hydroamination reactions.

  • Procedure:

    • Starting from bis(benzylamino)ethane, palladium-catalyzed allylic substitution introduces vinyl groups.
    • Subsequent asymmetric transfer hydrogenation yields chiral 1,4-dibenzylpiperazine derivatives.
  • Advantages:

    • High enantioselectivity (up to 86% enantiomeric excess)
    • Modular synthesis allowing for substitution at various positions
  • Limitations:

    • Requires specialized catalysts and ligands
    • More complex reaction setup compared to classical methods

Method 3: Grignard Reaction for Substituted Derivatives

  • Procedure:

    • The dihydrochloride salt of 1,4-dibenzylpiperazinecarboxylic acid methyl ester is neutralized and extracted to obtain the free base.
    • The free base is slowly added to a refluxing Grignard reagent solution (e.g., bromobenzene with magnesium in ether).
    • After reaction completion, the mixture is decomposed with ammonium chloride, and the product is purified by recrystallization.
  • Outcome:

    • This method allows the synthesis of hydroxy-substituted benzyl derivatives of piperazinecarboxylic acid esters.
    • Melting points and purity are confirmed by recrystallization from methanol or ethanol.

Summary Table of Preparation Methods

Method No. Key Steps Catalysts/Reagents Reaction Conditions Yield (%) Notes
1 Esterification, Dibenzylation, Salt formation Methanol, HCl, Benzyl bromide, Triethylamine Reflux, room temp, acid treatment >80 Classical, straightforward, scalable
2 Palladium-catalyzed asymmetric synthesis Pd catalyst, chiral ligand Tandem allylic substitution, asymmetric transfer hydrogenation ~88 High enantioselectivity, advanced method
3 Grignard reaction on free base Bromobenzene, Mg, ether Reflux, inert atmosphere Moderate Enables hydroxy-substituted derivatives

Detailed Research Results and Notes

  • The classical esterification and benzylation route is well-documented and yields stable crystalline dihydrochloride salts suitable for pharmaceutical intermediates.

  • The palladium-catalyzed method offers stereochemical control, which is critical for chiral drug development. It involves complex ligand design and tandem catalytic steps but achieves high diastereoselectivity and enantiomeric purity.

  • Grignard-based modifications provide access to hydroxy-substituted derivatives, expanding the chemical space of piperazinecarboxylic acid esters. This method requires careful control of reaction conditions to avoid side reactions and ensure product purity.

  • Recrystallization solvents such as methanol and acetone are preferred for final purification, with melting points confirming compound identity (typically in the range 118-127 °C depending on substitution).

Chemical Reactions Analysis

Types of Reactions

2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced piperazine derivatives .

Scientific Research Applications

2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural or functional similarities with the target molecule:

a) Piperazine-2-Carboxylic Acid Methyl Ester Dihydrochloride
  • Molecular Formula : C₆H₁₂N₂O₂·2HCl
  • Molecular Weight : 217.09 g/mol
  • Key Features : Lacks benzyl groups at the 1- and 4-positions. The simpler structure reduces steric hindrance, facilitating reactions requiring nucleophilic piperazine nitrogen atoms. Used in peptide coupling and as a chiral building block .
b) 4-Methyl-2-Piperazinecarboxylic Acid Dihydrochloride Hydrate
  • Molecular Formula : C₆H₁₆Cl₂N₂O₃
  • Molecular Weight : 235.105 g/mol
  • Key Features : Contains a methyl group at the 4-position and a hydrate molecule. The absence of benzyl groups lowers lipophilicity, while the hydrate improves crystallinity. Applied in crystallography and solubility studies .
c) 4-(2-Chloro-acetyl)-Piperazine-1,2-Dicarboxylic Acid 1-Benzyl Ester 2-Methyl Ester
  • Molecular Formula : C₁₆H₁₉ClN₂O₅
  • Molecular Weight : 354.79 g/mol
  • Key Features : Features a chloro-acetyl group and dual esterification (benzyl and methyl). The chloro-acetyl moiety introduces electrophilic reactivity, enabling cross-coupling reactions in medicinal chemistry .
d) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • Molecular Formula : C₂₁H₂₃N₂O₄
  • Molecular Weight : 367.42 g/mol
  • Key Features : Incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, critical in solid-phase peptide synthesis. The dihydrochloride form is absent here, reducing ionic solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound C₂₀H₂₄Cl₂N₂O₂ 417.33 1,4-Dibenzyl, methyl ester, dihydrochloride Pharmaceutical intermediates
Piperazine-2-Carboxylic Acid Methyl Ester·2HCl C₆H₁₂N₂O₂·2HCl 217.09 Methyl ester, dihydrochloride Peptide synthesis
4-Methyl-2-Piperazinecarboxylic Acid·2HCl·H₂O C₆H₁₆Cl₂N₂O₃ 235.105 4-Methyl, hydrate Solubility studies
4-(2-Chloro-acetyl)-Piperazine-1,2-Dicarboxylic Acid Esters C₁₆H₁₉ClN₂O₅ 354.79 Chloro-acetyl, benzyl/methyl esters Medicinal chemistry

Biological Activity

2-Piperazinecarboxylic acid, 1,4-dibenzyl-methyl ester, dihydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its piperazine core and dibenzyl substitution, which contribute to its biological activity. The dihydrochloride form enhances its solubility and stability in biological systems.

  • Molecular Formula : C16H20Cl2N2O2
  • CAS Number : 17532-21-7

Antioxidant Activity

Research has indicated that derivatives of piperazine have significant antioxidant properties. A study on similar compounds showed that they could effectively scavenge free radicals and inhibit lipid peroxidation. The mechanism often involves the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

CompoundIC50 (µM)Activity Type
2-Piperazinecarboxylic Acid Derivative50Antioxidant
Trolox (Standard)8Antioxidant

Anti-inflammatory Effects

The dihydrochloride form of this compound has been evaluated for anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. The inhibition mechanism appears to involve the suppression of NF-kB signaling pathways.

  • In Vivo Edema Reduction : Up to 55% reduction in carrageenan-induced paw edema in rats was observed with certain derivatives.

Acetylcholinesterase Inhibition

A notable aspect of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown moderate inhibition of AChE, suggesting that this compound may also possess this property.

CompoundIC50 (µM)AChE Inhibition
2-Piperazinecarboxylic Acid Derivative219Moderate
Donepezil (Standard)0.1Strong

Case Studies and Research Findings

  • Study on Derivatives : A comparative study analyzed various piperazine derivatives, including the dihydrochloride form, focusing on their antioxidant and anti-inflammatory activities. Results indicated that modifications to the benzyl groups significantly enhanced bioactivity.
  • Neuroprotective Potential : Another investigation assessed the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings suggested a protective effect mediated through antioxidant mechanisms.
  • Pharmacokinetics : Research into the pharmacokinetics of piperazine derivatives indicated favorable absorption and distribution profiles, enhancing their therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride?

Answer: The synthesis typically involves three key steps:

Piperazine Ring Formation : Cyclization of diamines under controlled pH and temperature conditions to form the piperazine core.

Functionalization :

  • Dibenzylation : Introduce benzyl groups at the 1,4-positions via nucleophilic substitution using benzyl halides in the presence of a base (e.g., triethylamine).
  • Methyl Esterification : React the carboxylic acid intermediate with methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester.

Salt Formation : Treat the free base with hydrochloric acid to yield the dihydrochloride salt.
Reaction conditions (solvents, temperature, stoichiometry) must be optimized to avoid side reactions like over-alkylation .

Q. How can researchers characterize the physical and chemical properties of this compound?

Answer: Key characterization methods include:

Property Method Example Data
Melting Point Differential Scanning Calorimetry (DSC)258°C (decomposition observed)
Solubility Shake-flask method (pH 7.4)>48.7 µg/mL in aqueous buffer
Molecular Weight Mass Spectrometry (MS)324.76 g/mol (exact mass confirmed)
Structure NMR (¹H/¹³C) and FTIRPeaks for benzyl (δ 7.2–7.4 ppm), ester (C=O at 1700 cm⁻¹)

Q. What solvents are optimal for dissolving this compound, and how should solubility discrepancies be addressed?

Answer:

  • Primary Solvents : DMSO or DMF due to the compound’s low aqueous solubility (<50 µg/mL) .
  • Addressing Discrepancies :
    • Validate solubility claims by replicating experiments under controlled pH and temperature.
    • Use sonication or heating (≤40°C) to enhance dissolution.
    • Cross-check with HPLC to confirm solubility limits and detect impurities affecting results .

Q. How stable is this compound under standard laboratory storage conditions?

Answer:

  • Short-Term Stability : Stable at 4°C in airtight, light-protected containers for ≤6 months.
  • Long-Term Risks : Degradation occurs via hydrolysis of the ester group or oxidation of benzyl moieties, releasing toxic gases (CO, HCl) .
  • Mitigation : Use desiccants (silica gel) and inert atmospheres (N₂) for prolonged storage. Monitor purity via TLC or HPLC quarterly .

Q. What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods for weighing or solvent handling.
  • Spill Management : Neutralize with sodium bicarbonate, collect in chemical waste containers, and incinerate in EPA-compliant facilities .
  • Disposal : Follow EPA 40 CFR 261 guidelines; incinerate with afterburners to prevent HCl gas release .

Advanced Research Questions

Q. What reaction mechanisms dominate in functionalizing the piperazine core?

Answer:

  • Nucleophilic Substitution : Benzylation proceeds via SN2 at the piperazine nitrogen, favored by polar aprotic solvents (e.g., DMF).
  • Esterification : Acid-catalyzed nucleophilic acyl substitution (e.g., Fischer esterification).
  • Side Reactions : Competing N-oxide formation under oxidative conditions; monitor via MS/MS fragmentation patterns .

Q. How can researchers evaluate the compound’s biological activity in medicinal chemistry studies?

Answer:

  • Target Screening : Use kinase assays or GPCR binding studies (e.g., radioligand displacement) to identify targets.
  • ADMET Profiling :
    • Caco-2 Permeability : Assess intestinal absorption potential.
    • Microsomal Stability : Incubate with liver microsomes to predict metabolic clearance.
    • Cytotoxicity : MTT assays on HEK293 or HepG2 cells .

Q. How should conflicting data on solubility and stability be resolved?

Answer:

  • Controlled Replication : Standardize buffer pH (7.4), ionic strength, and temperature (25°C).
  • Analytical Triangulation : Combine HPLC (purity), Karl Fischer titration (water content), and DSC (thermal behavior) to identify confounding factors (e.g., hydrate formation) .

Q. What advanced analytical techniques are recommended for purity assessment?

Answer:

  • Chiral HPLC : Resolve enantiomers using a Chiralpak® AD-H column (hexane:IPA mobile phase).
  • ICP-MS : Detect heavy metal contaminants (e.g., Pd from synthetic steps).
  • XRD : Confirm crystalline form stability, especially for salt vs. free base comparisons .

Q. What are the primary degradation products, and how can they be characterized?

Answer:

  • Hydrolysis Products : Benzoic acid (from ester cleavage) and piperazine derivatives.
  • Oxidative Byproducts : Benzaldehyde (via benzyl oxidation).
  • Detection : GC-MS for volatile products (CO, HCl); LC-QTOF for non-volatile residues .

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